molecular formula C14H22O2S B11972107 (Octane-2-sulfonyl)-benzene CAS No. 51801-03-7

(Octane-2-sulfonyl)-benzene

Cat. No.: B11972107
CAS No.: 51801-03-7
M. Wt: 254.39 g/mol
InChI Key: PNIHDTDKDYLWPI-UHFFFAOYSA-N
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Description

(Octane-2-sulfonyl)-benzene is an organic compound with the molecular formula C14H22O2S. It is a sulfonyl derivative of benzene, where the sulfonyl group is attached to the second carbon of an octane chain. This compound is of interest in various fields of chemistry due to its unique structural properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (Octane-2-sulfonyl)-benzene typically involves the sulfonylation of benzene derivatives. One common method is the reaction of benzene with octane-2-sulfonyl chloride in the presence of a base such as pyridine or triethylamine. The reaction is usually carried out under reflux conditions to ensure complete conversion.

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of catalysts and optimized reaction conditions can further improve the scalability of the synthesis.

Types of Reactions:

    Oxidation: this compound can undergo oxidation reactions, typically forming sulfonic acids or sulfonates.

    Reduction: Reduction of the sulfonyl group can lead to the formation of sulfides or thiols.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the sulfonyl group is replaced by other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate or hydrogen peroxide are commonly used.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed.

    Substitution: Nucleophiles such as amines, alcohols, or thiols can be used under basic or acidic conditions.

Major Products:

    Oxidation: Sulfonic acids or sulfonates.

    Reduction: Sulfides or thiols.

    Substitution: Various substituted benzene derivatives depending on the nucleophile used.

Scientific Research Applications

(Octane-2-sulfonyl)-benzene has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound can be used in the study of sulfonylation reactions and their biological implications.

    Industry: Used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (Octane-2-sulfonyl)-benzene involves its reactivity with various nucleophiles and electrophiles. The sulfonyl group is highly reactive and can form strong bonds with other atoms, leading to the formation of new compounds. The molecular targets and pathways involved depend on the specific reactions and applications being studied.

Comparison with Similar Compounds

  • (Octane-2-sulfinyl)-benzene
  • (Dichloromethyl)sulfonylbenzene
  • (2-Methoxyethyl)sulfonylbenzene

Comparison: (Octane-2-sulfonyl)-benzene is unique due to its specific sulfonylation at the second carbon of the octane chain. This structural feature imparts distinct reactivity and properties compared to other sulfonyl derivatives. For example, (Octane-2-sulfinyl)-benzene has a sulfinyl group instead of a sulfonyl group, leading to different chemical behavior and applications.

Properties

CAS No.

51801-03-7

Molecular Formula

C14H22O2S

Molecular Weight

254.39 g/mol

IUPAC Name

octan-2-ylsulfonylbenzene

InChI

InChI=1S/C14H22O2S/c1-3-4-5-7-10-13(2)17(15,16)14-11-8-6-9-12-14/h6,8-9,11-13H,3-5,7,10H2,1-2H3

InChI Key

PNIHDTDKDYLWPI-UHFFFAOYSA-N

Canonical SMILES

CCCCCCC(C)S(=O)(=O)C1=CC=CC=C1

Origin of Product

United States

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